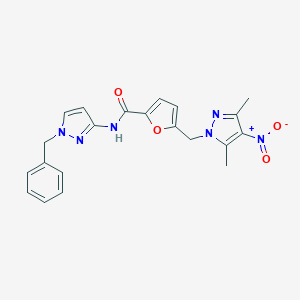
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound is a furan derivative that contains pyrazole and nitro groups, which are known to have biological activity.
作用機序
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. In the study by Li et al. (2016), it was found that this compound inhibited the activation of the PI3K/Akt/mTOR signaling pathway in human hepatocellular carcinoma cells. In the study by Xu et al. (2018), it was found that this compound activated the Nrf2/ARE signaling pathway in rat brain tissue.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In the study by Li et al. (2016), this compound was found to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells. In the study by Xu et al. (2018), this compound was found to reduce oxidative stress and inflammation in rat brain tissue. These effects suggest that this compound has potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its potential as a pharmacological agent. This compound has been reported to have various biological activities, which make it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound to increase its availability for lab experiments and drug development.
In conclusion, this compound is a synthetic compound that has potential as a pharmacological agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide involves the reaction of 1-benzyl-3-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)pyrazole with furan-2-carboxylic acid chloride in the presence of triethylamine. The reaction yields this compound as a yellow solid. This synthesis method has been reported in a scientific paper by Li et al. (2016).
科学的研究の応用
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide has been studied for its potential as a pharmacological agent. It has been reported to have antioxidant, anti-inflammatory, and anticancer properties. In a study by Li et al. (2016), this compound was found to inhibit the proliferation of human hepatocellular carcinoma cells. In another study by Xu et al. (2018), this compound was found to have neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury.
特性
分子式 |
C21H20N6O4 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
N-(1-benzylpyrazol-3-yl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N6O4/c1-14-20(27(29)30)15(2)26(23-14)13-17-8-9-18(31-17)21(28)22-19-10-11-25(24-19)12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,24,28) |
InChIキー |
YLOIJOXJIBMKOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279718.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)


![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
